Cobaltous citrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 27.67 g/l at 20 deg and ph 6.6. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

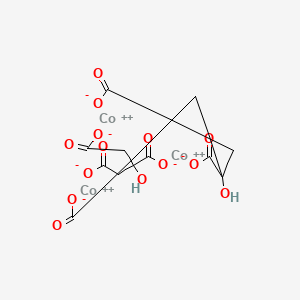

Structure

3D Structure of Parent

Properties

IUPAC Name |

cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Co/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXXNGVQCLMTKU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2].[Co+2].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Co3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889440 | |

| Record name | Cobaltous citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: Rose-red solid; [Hawley] Hydrate: Red crystals; Slightly soluble in water; [MSDSonline] | |

| Record name | Cobaltous citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Mol wt: 591.028. Solubility: 0.8 g/100 mL cold water at 15 °C /Cobaltous citrate dihydrate/, In water, 27.67 g/L at 20 deg and pH 6.6 | |

| Record name | Cobaltous citrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

866-81-9 | |

| Record name | Cobaltous citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, cobalt(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobaltous citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricobalt dicitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07D5053T1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cobaltous citrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Rose-red, amorphous powder; melting point 150 °C (loses 2H2O); slightly soluble in water; soluble in dilute acids /Cobalt(II) citrate dihydrate/ | |

| Record name | Cobaltous citrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cobaltous Citrate

This guide provides a comprehensive technical overview of the synthesis and characterization of cobaltous citrate, a compound of significant interest in various scientific and industrial fields, including drug development, catalysis, and materials science.[1] As a chelated form of cobalt, this compound offers unique properties related to its stability and bioavailability, making it a valuable subject of study.[1] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the principles and practical methodologies involved in the preparation and analysis of this compound.

The Scientific Imperative for this compound Synthesis

Cobalt is an essential trace element, notably as a core component of vitamin B12, and plays a crucial role in various metabolic processes.[2][3] Citric acid, a naturally occurring tricarboxylic acid, is a key intermediate in the Krebs cycle and is widely utilized in the food and pharmaceutical industries for its buffering and chelating properties.[2][3] The synthesis of this compound, a coordination complex of cobalt(II) and citric acid, is driven by the desire to create a stable, soluble, and biologically available form of cobalt.[2][3][4] The structure and properties of the resulting cobalt-citrate complex are highly dependent on the synthesis conditions, such as pH, temperature, and the molar ratio of reactants, leading to a diversity of polymeric and mononuclear species.[5] Understanding and controlling these synthesis parameters is paramount to obtaining a product with the desired characteristics for a specific application.

Synthesis Methodologies: A Practical Approach

The synthesis of this compound can be achieved through various methods, each with its own set of advantages and considerations. The choice of method often depends on the desired final product characteristics, such as crystallinity, particle size, and purity.

Aqueous Precipitation: A Direct and Scalable Method

A common and straightforward method for synthesizing this compound is through a precipitation reaction in an aqueous solution. This technique involves the reaction of a soluble cobalt(II) salt with citric acid, followed by the adjustment of pH to induce the formation of the this compound complex.

This protocol is adapted from a method used to synthesize a crystalline, water-soluble mononuclear cobalt(II)-citrate complex.[2][3]

-

Reagent Preparation:

-

Reaction and pH Adjustment:

-

Stir the reaction mixture at room temperature until all reactants are fully dissolved.[3]

-

Slowly add the ammonia solution dropwise while continuously monitoring the pH. Adjust the pH of the reaction mixture to approximately 8.[2][3] The causality behind this step is crucial: the deprotonation of the carboxylic acid and hydroxyl groups of citric acid at this alkaline pH facilitates the coordination with the Co(II) ion.[5]

-

-

Crystallization and Isolation:

-

Filter the resulting clear pink solution to remove any insoluble impurities.[3]

-

Add ethanol to the filtrate to decrease the solubility of the complex and induce crystallization.[3]

-

Allow the solution to stand for several days at 4 °C to promote the growth of dark pink crystals.[3]

-

Collect the crystalline product by filtration and dry it under a vacuum. The typical yield for this reaction is approximately 61%.[3]

-

Diagram: Aqueous Precipitation Workflow

Caption: Workflow for the synthesis of a mononuclear cobalt(II)-citrate complex.

Alternative Precipitation Method

Another reported precipitation method utilizes cobalt(II) hydroxide carbonate.

This protocol provides an alternative route to cobalt citrate.[6]

-

Reagent Preparation:

-

Reaction:

-

Slowly add the cobalt(II) hydroxide carbonate mash to the heated citric acid solution. Maintain the reaction temperature at 100°C.[6] The reaction of the carbonate with the acid will result in the evolution of CO₂ gas, so the addition should be controlled.

-

-

Product Isolation:

Comprehensive Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, structure, and physicochemical properties. A multi-technique approach is typically employed.

Spectroscopic Techniques

Spectroscopic methods provide valuable information about the electronic structure and coordination environment of the cobalt ion, as well as the functional groups present in the complex.

UV/Vis spectroscopy is used to study the electronic transitions of the Co(II) ion, which are sensitive to its coordination geometry. An aqueous solution of the synthesized (NH₄)₄[Co(C₆H₅O₇)₂] complex is expected to exhibit absorption bands characteristic of an octahedral Co(II) center.[2]

EPR spectroscopy is a powerful technique for studying paramagnetic species like high-spin Co(II). The EPR spectrum of a Co(II)-citrate complex can provide detailed information about the electronic ground state and the symmetry of the metal ion's environment.[2] For a high-spin d⁷ Co(II) ion in an octahedral field, a characteristic EPR signal is expected.[2]

FTIR spectroscopy is employed to identify the functional groups present in the cobalt citrate complex and to confirm the coordination of the citrate ligand to the cobalt ion. The FTIR spectrum will show characteristic absorption bands for the carboxylate (COO⁻) and hydroxyl (-OH) groups of the citrate ligand. A shift in the vibrational frequencies of these groups compared to free citric acid provides evidence of coordination to the cobalt center.

X-ray Diffraction (XRD)

Powder X-ray diffraction (XRD) is a fundamental technique for determining the crystalline structure of the synthesized material. The diffraction pattern is a unique fingerprint of the crystalline phase, and analysis of the peak positions and intensities can be used to identify the compound and determine its crystal lattice parameters. For instance, single-crystal X-ray diffraction has been used to determine the distorted octahedral coordination of Co(II) by two citrate ligands in the (NH₄)₄[Co(C₆H₅O₇)₂] complex.[2]

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of this compound.

-

Place a small, accurately weighed sample of the this compound powder into a TGA crucible (typically alumina or platinum).

-

Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

The resulting TGA curve provides information about the dehydration of the complex and the decomposition of the citrate ligand.[7] The DTA curve, which measures the temperature difference between the sample and a reference, will show exothermic or endothermic peaks corresponding to decomposition events or phase transitions.[7] The decomposition of metal-citrate complexes often proceeds through the fragmentation of the organic component, eventually leading to the formation of the metal oxide at higher temperatures.[7]

Microscopic Techniques

Microscopy provides direct visualization of the morphology and particle size of the synthesized this compound.

TEM can be used to observe the size, shape, and agglomeration of the this compound particles at the nanoscale. Sample preparation typically involves dispersing the powder in a suitable solvent, sonicating to break up agglomerates, and depositing a drop of the suspension onto a TEM grid.

Data Summary and Interpretation

The following table summarizes the key characterization data for a representative this compound complex, (NH₄)₄[Co(C₆H₅O₇)₂].

| Characterization Technique | Parameter | Typical Observation | Interpretation |

| UV/Vis Spectroscopy | λmax | Absorption bands in the visible region | Consistent with d-d electronic transitions of octahedral Co(II).[2] |

| EPR Spectroscopy | g-values | Anisotropic signal | Characteristic of a high-spin Co(II) system with S=3/2.[2] |

| FTIR Spectroscopy | Vibrational Bands | Shifts in C=O and O-H stretching frequencies | Confirms coordination of carboxylate and hydroxyl groups to Co(II). |

| X-ray Diffraction | Diffraction Pattern | Unique set of peaks | Determines the crystal structure and phase purity.[2] |

| Thermal Analysis (TGA/DTA) | Decomposition Temperature | Stepwise mass loss | Indicates dehydration followed by decomposition of the organic ligand.[7] |

| Magnetic Susceptibility | Magnetic Moment | Value consistent with high-spin Co(II) | Confirms the electronic configuration of the cobalt center.[2] |

Applications in Drug Development and Beyond

This compound and related cobalt complexes have several existing and potential applications.

-

Nutritional Supplements: Cobalt is an essential component of vitamin B12, and cobalt salts can be used in dietary supplements.[8]

-

Therapeutic Agents: Cobalt compounds have been investigated for their therapeutic potential.[8]

-

Antimicrobial Agents: The cobalt(II)-citrate complex, (NH₄)₄[Co(C₆H₅O₇)₂], has demonstrated antimicrobial activity against common foodborne pathogens, suggesting its potential use in food packaging materials.[3] The proposed mechanism involves the interference of cobalt with the Krebs cycle, inhibiting the energy production of microorganisms.[3]

-

Catalysis: Cobalt compounds are known to be effective catalysts in various organic reactions.[1]

-

Materials Science: this compound can serve as a precursor for the synthesis of cobalt-containing materials, such as cobalt oxide nanoparticles and spinels, which have applications in batteries and magnetic materials.[1]

Diagram: Application Pathway of this compound

Caption: Key application areas for synthesized this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. By carefully selecting the synthesis methodology and employing a comprehensive suite of characterization techniques, researchers can produce and validate this compound with specific properties tailored for various applications, from fundamental research to the development of new therapeutic agents and advanced materials. The self-validating nature of the described protocols, grounded in established scientific principles, ensures the reproducibility and reliability of the experimental outcomes.

References

-

PrepChem. Synthesis of cobalt citrate. [Link]

-

YouTube. Synthesis of a Cobalt Corrole. [Link]

-

SciSpace. Synthesis and Characterization of Cobalt Nanoparticles Using Hydrazine and Citric Acid. [Link]

-

MDPI. Preparation, Characterization, and Application of Citrate-Functionalized Cobalt-Doped Iron Oxide Nanoparticles for Rhodamine Dye and Lead Ion Sequestration. [Link]

-

PubMed. Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids. [Link]

-

PubChem. This compound. [Link]

-

MDPI. Thermal Decomposition of Co-Fe-Cr-Citrate Complex Via Structural and Spectral Study. [Link]

-

MDPI. Antimicrobial Activity of Cobalt (II)-Citrate against Common Foodborne Pathogens and Its Potential for Incorporation into Food Packaging Material. [Link]

-

ACS Publications. Structural Diversities of Cobalt(II) Coordination Polymers with Citric Acid. [Link]

-

ResearchGate. Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: Toward a potentially bioavailable form of cobalt in biologically relevant fluids. [Link]

-

ResearchGate. Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: Toward a potentially bioavailable form of cobalt in biologically relevant fluids. [Link]

-

JETIR. Thermal decomposition and structural elucidation of Cobalt-Iron-Chromium citrate precursor. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Cobalt (II)-Citrate against Common Foodborne Pathogens and Its Potential for Incorporation into Food Packaging Material [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. prepchem.com [prepchem.com]

- 7. jetir.org [jetir.org]

- 8. This compound | C12H10Co3O14 | CID 13343 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of cobaltous citrate

An In-depth Technical Guide to the Physical and Chemical Properties of Cobaltous Citrate

Introduction

This compound, also known as cobalt(II) citrate, is a cobalt salt of citric acid that holds significant interest for researchers across various scientific disciplines. As a coordination compound, its properties are dictated by the interaction between the cobalt(II) ion and the multidentate citrate ligand. Cobalt is an essential trace element, forming the core of vitamin B12 (cobalamin), and its bioavailability is a key area of study.[1][2] Citric acid, a central intermediate in the Krebs cycle, is a physiologically ubiquitous ligand, making the study of cobalt-citrate interactions crucial for understanding cobalt's speciation and transport in biological fluids.[1][2]

This guide provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals. It delves into the compound's structural characteristics, methods for its synthesis and characterization, and its applications, grounding all information in established scientific literature.

Compound Identification and Nomenclature

This compound can exist in various forms, including anhydrous and hydrated states, and can form different complex structures depending on stoichiometry and pH. The most commonly referenced form is tricobalt dicitrate.

| Identifier | Value | Source(s) |

| Common Names | This compound, Cobalt(II) citrate, Tricobalt dicitrate | [3] |

| IUPAC Name | tris(cobalt(2+));bis(2-hydroxypropane-1,2,3-tricarboxylate) | [3] |

| CAS Number | 866-81-9 (anhydrous/hydrate); 6424-15-3 (dihydrate) | [3][4][5] |

| Molecular Formula | C₁₂H₁₀Co₃O₁₄ (Tricobalt dicitrate) | [3][6] |

| C₁₂H₁₀Co₃O₁₄·2H₂O (Dihydrate) | [4][7] | |

| Molecular Weight | 555.00 g/mol (Anhydrous) | [3][7] |

| 591.03 g/mol (Dihydrate) | [4][7] | |

| InChI | InChI=1S/2C6H8O7.3Co/c27-3(8)1-6(13,5(11)12)2-4(9)10;;;/h213H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | [3] |

| InChIKey | IEXXNGVQCLMTKU-UHFFFAOYSA-H | [3] |

| SMILES | C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2].[Co+2].[Co+2] | [3] |

Physical Properties

The physical characteristics of this compound are essential for its handling, formulation, and application. The dihydrate is the most commonly encountered form.

| Property | Value | Source(s) |

| Appearance | Rose-red amorphous powder or red crystals; Reddish-violet powder | [3][4][8] |

| Odor | Odorless | [3] |

| Melting Point | 150 °C (Decomposes, with loss of 2H₂O for the dihydrate) | [3][4][8] |

| Solubility | Water: Slightly soluble. 0.8 g/100 mL in cold water (15 °C) for the dihydrate. Another source reports 27.67 g/L at 20 °C and pH 6.6. Solubility is pH-dependent, increasing in acidic conditions. Other: Soluble in dilute acids. | [3][8][9] |

| Density | 2.02 g/cm³ at 20 °C | [3] |

Chemical and Structural Properties

The chemistry of this compound is dominated by the coordination of the cobalt(II) ion by the citrate ligand. Citric acid can act as a multidentate ligand, utilizing its carboxylate and hydroxyl groups to form stable complexes with metal ions.

Coordination Chemistry and Crystal Structure The reaction between Co(II) ions and citric acid can result in several polymeric complexes, with structural diversities influenced by pH, temperature, and the presence of counterions.[10] The Co(II) ion typically exists in a distorted octahedral coordination environment.[1][10]

For example, a well-characterized aqueous, soluble mononuclear complex, (NH₄)₄[Co(C₆H₅O₇)₂], has been synthesized and studied.[1][2] X-ray crystallography of this compound reveals a distorted octahedral anion where two citrate ligands coordinate to the central Co(II) ion.[1][2] Magnetic susceptibility and Electron Paramagnetic Resonance (EPR) spectroscopy confirm that this is a high-spin complex with a ground state of S=3/2, which is typical for octahedral Co(II).[1][2]

Caption: Simplified coordination of a central Co(II) ion.

Thermal Decomposition Thermal analysis is critical for understanding the stability of this compound. Upon heating, hydrated forms first lose their water of crystallization.[3][8] The dihydrate, for instance, loses its two water molecules around 150 °C.[3][8] Further increases in temperature lead to the decomposition of the anhydrous citrate precursor. This process is often a sharp, exothermic event that results in the formation of cobalt oxides, such as CoO or Co₃O₄, depending on the atmosphere (inert or air).[11][12] This citrate-gel auto-combustion method is a known route to synthesize cobalt-containing mixed-metal oxides and nanoparticles.[11][13]

Synthesis and Characterization

The synthesis and subsequent characterization of this compound are fundamental for ensuring its purity and confirming its structure, which are critical for any research or development application.

Experimental Protocol: Synthesis of an Aqueous Cobalt(II)-Citrate Complex

This protocol is adapted from a published method for synthesizing the water-soluble complex (NH₄)₄[Co(C₆H₅O₇)₂].[14] The causality behind this choice of reactants is the use of a soluble cobalt salt (nitrate) and citric acid, with ammonia used to deprotonate the carboxylic acid groups, facilitating coordination to the Co(II) ion at a biologically relevant pH.

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Citric acid (anhydrous)

-

Ammonia solution (e.g., 28-30%)

-

Deionized water

-

Ethanol

-

25 mL round-bottom flask, magnetic stirrer, pH meter, filtration apparatus.

Procedure:

-

Dissolution: In a 25 mL round-bottom flask, dissolve 0.30 g of Co(NO₃)₂·6H₂O and 0.42 g of citric acid (a 1:2 molar ratio of Co:Citrate) in 5 mL of deionized water.

-

Stirring: Stir the reaction mixture at room temperature until both reactants have completely dissolved, forming a clear pink solution.

-

pH Adjustment: Carefully adjust the pH of the reaction mixture to approximately 8.0 by the dropwise addition of ammonia solution. This step is critical as it deprotonates the citric acid, enabling it to act as an effective ligand.

-

Filtration: Filter the resulting clear solution to remove any potential impurities.

-

Crystallization: Transfer the filtrate to a clean vessel and slowly add ethanol. The addition of a less polar solvent reduces the solubility of the complex, promoting crystallization.

-

Incubation: Allow the solution to stand for several days at 4 °C. Dark pink crystals of (NH₄)₄[Co(C₆H₅O₇)₂] will form.

-

Isolation: Collect the crystalline material by filtration, wash with a small amount of cold ethanol, and dry in vacuo.

Characterization Workflow

A multi-technique approach is necessary to fully characterize the synthesized complex. The choice of each technique is driven by the specific information it provides about the compound's identity, structure, and purity.

Caption: Workflow for the characterization of this compound.

-

Spectroscopic Methods (FT-IR, UV-Vis): Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic vibrations of the citrate ligand and confirm its coordination to the cobalt ion by observing shifts in the carboxylate stretches. UV-Visible (UV-Vis) spectroscopy provides information about the d-d electronic transitions of the Co(II) ion, which is indicative of its coordination geometry (e.g., octahedral).[1]

-

X-ray Crystallography: This is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, and bond angles in the crystalline state.[1]

-

Thermal Analysis (TG-DTA): Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal stability of the compound, determine the number of water molecules of hydration, and identify decomposition temperatures.[11]

-

Elemental and Analytical Methods: Techniques like Atomic Absorption Spectrometry (AAS) or titration with EDTA can be used to accurately determine the cobalt content of the synthesized compound, confirming its stoichiometry.[15][16]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable compound in several fields.

-

Pharmaceuticals and Nutrition: It is used in vitamin preparations and as a therapeutic agent, particularly in contexts related to addressing vitamin B12 deficiency and certain types of anemia.[3][4][8] Its role as a bioavailable source of cobalt is a key driver for this application.

-

Biotechnology and Cell Culture: In biotechnology, cobalt(II) citrate dihydrate serves as a nutrient supplement in cell culture media, facilitating research on the role of cobalt in various cellular processes.[4]

-

Antimicrobial Research: The cobalt-citrate complex has demonstrated antimicrobial activity against common foodborne pathogens like Listeria monocytogenes and Pseudomonas aeruginosa.[14] This has led to research into its potential incorporation into active food packaging materials to enhance food safety.[14]

-

Materials Science and Catalysis: The compound serves as a precursor in the synthesis of cobalt-containing materials used in battery technology and for magnetic applications.[4] It is also used in the formulation of pigments and coatings to provide color stability and corrosion resistance, and it can act as a catalyst in organic synthesis.[4]

-

Environmental Science: Researchers utilize this compound in studies of soil and water contamination to better understand the environmental mobility and bioavailability of cobalt.[4]

Safety and Handling

As with all chemical reagents, proper handling of this compound is essential.

-

Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed (Acute Toxicity, Oral), may cause an allergic skin reaction (Skin Sensitization), and causes serious eye damage (Serious Eye Damage/Eye Irritation).[3]

-

Handling: Always use in a well-ventilated area or an efficient fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[17][18] Avoid creating dust.[17]

-

Storage: Store in a tightly sealed container in a dry, cool place, away from heat and moisture.[17][18] It should be stored separately from incompatible materials like strong oxidizing agents.[18]

-

Toxicology: While cobalt is an essential micronutrient, excessive exposure can be toxic, potentially causing damage to the heart, lungs, kidneys, and liver.[3][19]

Conclusion

This compound is a multifaceted compound whose physical and chemical properties are of significant interest to the scientific community. Its role as a coordination complex of an essential metal with a key biological ligand underpins its applications in pharmaceuticals, biotechnology, and materials science. A thorough understanding of its structure, solubility, stability, and reactivity, achieved through rigorous synthesis and characterization, is paramount for harnessing its full potential in research and drug development.

References

-

PubChem. (n.d.). This compound | C12H10Co3O14 | CID 13343. National Center for Biotechnology Information. Retrieved from [Link]

-

Salifoglou, A., et al. (2000). Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids. Journal of Biological Inorganic Chemistry, 5(4), 469-474. Retrieved from [Link]

-

Solubility of Things. (n.d.). Cobalt(II) citrate. Retrieved from [Link]

-

Chemsrc. (n.d.). cobalt citrate | CAS#:866-81-9. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Cobalt(II) citrate dihydrate, min 98%, 100 grams. Retrieved from [Link]

-

Kalantzi, K., et al. (2022). Antimicrobial Activity of Cobalt (II)-Citrate against Common Foodborne Pathogens and Its Potential for Incorporation into Food Packaging Material. Foods, 11(15), 2296. Retrieved from [Link]

-

American Elements. (n.d.). Cobalt Citrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids. Retrieved from [Link]

-

PubChem. (n.d.). Cobalt(II)-citrate | C12H16Co3O14 | CID 129631547. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Cobalt citrate | C6H5CoO7 | CID 10131133. National Center for Biotechnology Information. Retrieved from [Link]

-

Chen, H. Y., et al. (2007). Structural Diversities of Cobalt(II) Coordination Polymers with Citric Acid. Crystal Growth & Design, 7(11), 2295-2302. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: Toward a potentially bioavailable form of cobalt in biologically relevant fluids. Retrieved from [Link]

-

JETIR. (2018). Thermal decomposition and structural elucidation of Cobalt-Iron-Chromium citrate precursor. Journal of Emerging Technologies and Innovative Research, 5(8). Retrieved from [Link]

-

RSIS Repository. (n.d.). Thermal Decomposition of Co-Fe-Cr-Citrate Complex Via Structural and Spectral Study. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of cobalt citrate. Retrieved from [Link]

-

NISCAIR. (n.d.). Acenaphthenequinonedioxime as an Analytical Reagent: Determination of Cobalt(II). Retrieved from [Link]

-

MDPI. (2021). Preparation, Characterization, and Application of Citrate-Functionalized Cobalt-Doped Iron Oxide Nanoparticles for Rhodamine Dye and Lead Ion Sequestration. Magnetochemistry, 7(9), 127. Retrieved from [Link]

-

National Institutes of Health. (2013). Cobalt Derivatives as Promising Therapeutic Agents. Current Medicinal Chemistry, 20(4), 540-556. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal effects during the combustion of lithium-cobalt citrate and... | Download Table. Retrieved from [Link]

-

CSUN. (n.d.). Determination of Cobalt by Titration with EDTA. Retrieved from [Link]

-

MDPI. (2022). Revisiting the Decomposition Process of Tetrahydrate Co(II) Acetate: A Sample’s Journey through Temperature. Materials, 15(18), 6249. Retrieved from [Link]

-

Publisso. (2020). Method for the determination of cobalt and its compounds in workplace air using atomic absorption spectrometry with the graphite. Retrieved from [Link]

-

911Metallurgist. (2017). Citrate Process Analytical Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). Thermal decomposition equations. Retrieved from [Link]

Sources

- 1. Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C12H10Co3O14 | CID 13343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. strem.com [strem.com]

- 6. COBALT CITRATE CAS#: 866-81-9 [m.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. COBALT CITRATE | 866-81-9 [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jetir.org [jetir.org]

- 12. mdpi.com [mdpi.com]

- 13. repository.rsis.international [repository.rsis.international]

- 14. mdpi.com [mdpi.com]

- 15. csun.edu [csun.edu]

- 16. series.publisso.de [series.publisso.de]

- 17. cobalt citrate | CAS#:866-81-9 | Chemsrc [chemsrc.com]

- 18. harrellindustries.com [harrellindustries.com]

- 19. Cobalt citrate | C6H5CoO7 | CID 10131133 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of Cobaltous Citrate

This guide provides an in-depth exploration of the synthesis, crystallization, and structural analysis of cobaltous citrate complexes. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible approach to characterizing these versatile coordination compounds.

Introduction: The Significance of this compound

Cobalt is an essential trace element, famously positioned at the core of vitamin B12, a biomolecule critical for metabolic processes.[1] The interaction of cobalt(II) ions with citrate, a key intermediate in the Krebs cycle, forms complexes with significant biological relevance and diverse industrial applications.[1][2] Citric acid's ability to act as a natural chelating agent for metal ions makes this compound complexes valuable in various fields, from nutritional supplements and antimicrobial agents to precursors for advanced materials like catalysts and battery components.[3][4]

The precise three-dimensional arrangement of atoms within a crystal—its crystal structure—dictates the material's physical and chemical properties. For this compound, the coordination chemistry is remarkably diverse, yielding structures that range from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs).[5][6] Factors such as pH, stoichiometry, temperature, and the presence of different counterions can dramatically influence the final structure, leading to different properties and functionalities.[5][7] A thorough crystal structure analysis is, therefore, not merely an academic exercise but a critical necessity for harnessing the full potential of these compounds in drug development, materials science, and biotechnology.

Part 1: Synthesis and Crystallization of this compound Complexes

The synthesis of this compound is a lesson in the principles of coordination chemistry, where subtle changes in reaction conditions can lead to vastly different structural outcomes. The citrate ligand (H₄cit) is a versatile building block, capable of binding to metal centers through its α-hydroxyl group and its α- and β-carboxylate groups.[5] The degree of protonation of these carboxylate groups, controlled primarily by pH, is the most critical factor in determining the final coordination mode and, consequently, the overall structure.

The Decisive Role of Reaction Conditions

-

pH: At acidic pH (1-4), the citrate ligand is partially protonated (H₂cit²⁻ or Hcit³⁻), leading to the formation of complex polymeric structures where citrate acts as a bridging ligand.[5] In contrast, at a higher pH of approximately 8, the citrate ligand is more fully deprotonated, favoring the formation of discrete, mononuclear complexes.[1][3]

-

Stoichiometry: The molar ratio of cobalt(II) to citric acid influences the formation of specific complexes. A 1:2 molar ratio of Co(II) to citrate at pH 8, for instance, reliably yields the mononuclear complex (NH₄)₄[Co(C₆H₅O₇)₂].[1]

-

Temperature & Counterions: Temperature can drive the irreversible conversion of one polymeric form to another.[5] The choice of base used to adjust the pH (e.g., NH₄OH vs. KOH) introduces different counterions that can be incorporated into the crystal lattice, further diversifying the potential structures.[5][6]

Sources

- 1. Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

cobaltous citrate solubility in different solvents

An In-Depth Technical Guide to the Solubility of Cobaltous Citrate for Researchers and Drug Development Professionals

Abstract

This compound, a compound of significant interest in fields ranging from nutritional science to catalysis and drug development, presents a complex solubility profile that is fundamentally governed by its chemical speciation. This guide provides a detailed examination of the factors influencing the solubility of cobalt(II) citrate, moving beyond a simplistic view of it as a single entity. We will dissect the critical roles of pH, stoichiometry, and counter-ions in dictating the formation of various cobalt-citrate complexes, from poorly soluble salts to highly soluble mononuclear species. This document serves as a comprehensive resource for researchers, offering not only a synthesis of available data but also detailed, field-proven experimental protocols for the accurate determination of its solubility, thereby enabling precise control over its behavior in formulations and biological systems.

The Chemical Speciation of this compound: A Prerequisite for Understanding Solubility

The term "this compound" is often used as a general descriptor, but it encompasses a variety of distinct chemical structures whose formation is highly dependent on the chemical environment. Understanding this speciation is the cornerstone of predicting and controlling its solubility. The primary determinant of cobalt citrate's form is the pH of the aqueous solution, which controls the protonation state of citric acid and dictates the nature of the resulting coordination complex with the Cobalt(II) ion.

At a glance, the simple salt, tricobaltous dicitrate (Co₃(C₆H₅O₇)₂), is characterized by its limited solubility in water[1][2][3]. However, the interaction between cobalt(II) and citric acid in aqueous solution is a dynamic equilibrium that can lead to the formation of several different, more soluble species.

Key species identified under different conditions include:

-

Acidic Conditions (pH 1-4): In highly acidic solutions, reactions between Co(II) ions and citric acid lead to the formation of various polymeric cobalt(II) citrate complexes, such as [Co(H₂cit)(H₂O)]n.[4][5] These structures are often isolated as solids from the reaction mixture.

-

Mid-Range pH (5-8): This range is dominated by the formation of mononuclear complexes. Depending on the concentration of the ligand, species with either one or two citrate ligands, such as [Co(cit)]⁻ and [Co(cit)₂]⁴⁻, are predominant.[6][7]

-

Alkaline Conditions (pH ~8): At a pH of approximately 8, particularly in the presence of ammonium ions and a 1:2 molar ratio of cobalt to citrate, a highly water-soluble, stable mononuclear complex with the formula (NH₄)₄[Co(C₆H₅O₇)₂] is formed.[6][8] This complex is crucial for applications requiring a soluble and bioavailable form of cobalt.

-

Higher pH (>8): At more alkaline pH values, there is a tendency for the mononuclear complexes to form dimeric species.[6][7]

The following diagram illustrates the pivotal role of pH in determining which cobalt-citrate species is likely to form.

Caption: pH-dependent speciation of Cobalt(II) Citrate in aqueous solution.

Solubility Profile in Aqueous and Non-Aqueous Solvents

The solubility of this compound is not a single value but a range that reflects its speciation. The practical solubility is determined by which species is stable under the given conditions.

Aqueous Solubility

The difference in aqueous solubility between the simple salt and the chelated complexes is substantial.

-

Tricobaltous Dicitrate (Co₃(C₆H₅O₇)₂): This form is consistently described as "slightly soluble" or having "limited solubility" in pure water[1][2][3]. This low solubility is attributed to the strong ionic and coordination bonds within its crystal lattice.

-

Ammonium this compound Complex ((NH₄)₄[Co(C₆H₅O₇)₂]): In stark contrast, this complex, synthesized at pH ~8, is highly soluble in water[6][8]. For example, a 1.0 mM solution can be readily prepared by dissolving 5.1 mg of the complex in 10 mL of water[6]. This enhanced solubility is due to the formation of a stable, charged mononuclear complex that interacts favorably with water molecules.

Solubility in Organic Solvents

There is a notable lack of specific quantitative data in the scientific literature regarding the solubility of this compound in common organic solvents. However, based on the fundamental principles of chemical interactions, we can make authoritative inferences:

-

Polar Protic Solvents (e.g., Ethanol): While citric acid itself is soluble in ethanol, the salt-like nature of tricobaltous dicitrate and the charged, complex nature of (NH₄)₄[Co(C₆H₅O₇)₂] suggest that their solubility would be significantly lower in ethanol than in water.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The solubility of any this compound species is expected to be negligible in non-polar solvents due to the "like dissolves like" principle. The highly polar and ionic character of these compounds prevents effective solvation by non-polar solvent molecules.

Key Factors Influencing Solubility

The Dominant Role of pH

As established, pH is the most critical factor. The mechanism behind its influence is the protonation state of the citrate ligand. Citric acid is a tricarboxylic acid with three different pKa values.

-

In acidic solutions , the carboxylate groups of the citrate molecule become protonated. This protonation competes with the cobalt ions for the binding sites, disrupting the chelation and leading to the dissolution of the simple salt[1]. This is why tricobaltous dicitrate is described as being soluble in dilute acids[2][3].

-

In alkaline solutions , the carboxylate groups are deprotonated, making them excellent ligands for the Co(II) ion. This facilitates the formation of stable, soluble chelate complexes[8].

Influence of Counter-Ions and Stoichiometry

The synthesis of the highly soluble (NH₄)₄[Co(C₆H₅O₇)₂] complex highlights the importance of reaction stoichiometry and the presence of specific counter-ions. The use of a 1:2 molar ratio of Co(II) to citric acid and the adjustment of pH to ~8 with ammonia provides the necessary components—the deprotonated citrate ligands and the ammonium counter-ions—to form and stabilize this specific soluble crystalline structure[6][8].

Effect of Temperature

Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a robust experimental protocol is essential. The equilibrium saturation method, followed by a reliable analytical quantification of dissolved cobalt, is the standard approach. This protocol is self-validating by employing two distinct, well-established analytical techniques for quantification.

Workflow Overview

The experimental process involves achieving equilibrium between the solid this compound and the solvent, followed by careful separation and analysis of the saturated solution.

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Step-by-Step Methodology

1. Preparation and Equilibration:

-

Add an excess amount of the specific this compound solid to be tested (e.g., tricobaltous dicitrate) to a known volume of the desired solvent (e.g., deionized water, buffered solution at a specific pH) in a sealed, temperature-controlled vessel. The presence of excess solid is crucial to ensure saturation.

-

Agitate the slurry using a magnetic stirrer or orbital shaker at a constant, recorded temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

2. Phase Separation:

-

Cease agitation and allow the suspension to settle.

-

Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

3. Isolation of Saturated Solution:

-

Carefully draw off the supernatant using a pipette.

-

For complete removal of any remaining particulate matter, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind cobalt ions). This filtered liquid is the saturated solution.

4. Quantification of Dissolved Cobalt:

-

Prepare a series of accurate dilutions of the saturated solution using the same solvent as the blank. The dilution factor will depend on the expected solubility and the linear range of the chosen analytical method.

-

Determine the cobalt concentration using at least one of the following authoritative methods:

Method A: Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)

-

Principle: This is a highly sensitive method for quantifying trace metals. The sample is atomized in a graphite tube, and the absorption of light by the ground-state cobalt atoms at a characteristic wavelength is measured.

-

Procedure:

- Prepare a series of cobalt standard solutions of known concentrations.

- Generate a calibration curve by measuring the absorbance of the standards[9].

- Analyze the diluted samples and determine their cobalt concentration by interpolating from the calibration curve.

Method B: UV-Vis Spectrophotometry using a Chelating Agent

-

Principle: Cobalt(II) ions form a colored complex with a specific chelating agent (e.g., 2-nitroso-1-naphthol or ninhydrin), and the intensity of the color, measured by absorbance at a specific wavelength (λ_max), is proportional to the cobalt concentration[10][11].

-

Procedure:

- To a series of cobalt standards and the diluted samples, add the necessary reagents (e.g., buffer to control pH, chelating agent solution) as per a validated protocol[11].

- Allow time for color development.

- Measure the absorbance of each solution at the λ_max of the cobalt complex.

- Generate a calibration curve from the standards and calculate the concentration of the unknown samples.

5. Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in desired units (e.g., g/L, mol/L, or mg/mL).

Implications for Drug Development and Research

A thorough understanding of this compound's solubility is paramount for its practical application.

-

Formulation Science: For developing liquid dosage forms or injectable solutions, achieving a desired concentration of cobalt is critical. This guide demonstrates that this can be achieved not by simply adding tricobaltous dicitrate to water, but by formulating it with citrate at a controlled alkaline pH to form the highly soluble (NH₄)₄[Co(C₆H₅O₇)₂] complex[8].

-

Biotechnology and Cell Culture: Cobalt is an essential trace element and a component of vitamin B12[6]. When used as a nutrient supplement in cell culture media, its solubility and bioavailability are key. The formation of soluble citrate complexes ensures that cobalt remains in solution at physiological pH and is available for cellular uptake[12][13].

-

Bioavailability: The chemical form of a substance dramatically affects its absorption. A soluble form like the cobalt-citrate complex is more likely to be bioavailable than a poorly soluble salt[6].

Summary of Quantitative Data

| Compound/Species | Solvent | Temperature | Solubility | Reference |

| Tricobaltous Dicitrate (Co₃(C₆H₅O₇)₂) | Water | Room Temp. | "Slightly soluble", "Limited solubility" | [1][2][3] |

| Tricobaltous Dicitrate (Co₃(C₆H₅O₇)₂) | Dilute Acids | Room Temp. | "Soluble" | [2][3] |

| (NH₄)₄[Co(C₆H₅O₇)₂] | Water | Room Temp. | Soluble (1.0 mM or ~0.51 g/L is readily prepared) | [6] |

References

-

Kofod, P., et al. (2021). Antimicrobial Activity of Cobalt (II)-Citrate against Common Foodborne Pathogens and Its Potential for Incorporation into Food Packaging Material. Applied Sciences. [Link]

-

Solubility of Things. (n.d.). Cobalt(II) citrate. [Link]

-

Gao, D., et al. (2005). Structural Diversities of Cobalt(II) Coordination Polymers with Citric Acid. Crystal Growth & Design. [Link]

-

Salifoglou, A., et al. (2003). Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids. Journal of Biological Inorganic Chemistry. [Link]

-

Salifoglou, A., et al. (2003). Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: Toward a potentially bioavailable form of cobalt in biologically relevant fluids. ResearchGate. [Link]

-

Boulanger, C., et al. (2004). Correlations of Synthetic, Spectroscopic, Structural, and Speciation Studies in the Biologically Relevant Cobalt(II)−Citrate System: The Tale of the First Aqueous Dinuclear Cobalt(II)−Citrate Complex. Inorganic Chemistry. [Link]

-

PubChem. (n.d.). Cobalt(II)-citrate. National Center for Biotechnology Information. [Link]

- Lundell, G. E. F., & Knowles, H. B. (1923). A method for the determination of cobalt in magnet and high-speed tool steels. Journal of Industrial & Engineering Chemistry.

-

Collier, C. G., et al. (1992). Factors affecting the in vitro dissolution of cobalt oxide. Environmental Health Perspectives. [Link]

-

German Social Accident Insurance (DGUV). (2020). Method for the determination of cobalt and its compounds in workplace air using atomic absorption spectrometry with the graphite. Publisso. [Link]

-

Gao, D., et al. (2005). Structural Diversities of Cobalt(II) Coordination Polymers with Citric Acid. ResearchGate. [Link]

-

Aydin, A. (n.d.). DETERMINATION OF COBALT. Marmara University. [Link]

-

California State University, Northridge. (n.d.). Determination of Cobalt by Titration with EDTA. [Link]

-

Iqbal, J., et al. (2010). Spectrophotometric estimation of cobalt with ninhydrin. Journal of the Chilean Chemical Society. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. COBALT CITRATE | 866-81-9 [chemicalbook.com]

- 3. COBALT CITRATE CAS#: 866-81-9 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. series.publisso.de [series.publisso.de]

- 10. cheops-tsar.de [cheops-tsar.de]

- 11. Spectrophotometric estimation of cobalt with ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. researchgate.net [researchgate.net]

A Historical Inquiry into Cobaltous Citrate: From Hematopoietic Agent to Modern Applications

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical analysis of cobaltous citrate, tracing its origins from the broader investigation of cobalt salts in medicine to its specific applications and the evolution of our understanding of its biochemical mechanisms. While the precise moment of its initial synthesis remains obscure in the annals of chemical literature, its emergence is intrinsically linked to the exploration of cobalt's potent erythropoietic properties. This document synthesizes early research on cobalt-induced polycythemia, the rationale behind exploring organic chelates like citrate, and the eventual elucidation of the hypoxia-inducible factor (HIF) pathway, which underpins its biological activity. We will delve into historical experimental methodologies, the toxicological concerns that shaped its use, and its contemporary relevance in various scientific domains. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough historical and technical grounding in the science of this compound.

The Precursor Era: The Medical Ascendancy of Cobalt Salts

The story of this compound begins not with its own discovery, but with the recognition of the profound physiological effects of inorganic cobalt salts. Historically, various cobalt compounds were investigated for their therapeutic potential, most notably in the treatment of anemia.

-

Early Observations of Erythropoiesis: Early 20th-century researchers observed that the administration of simple cobalt salts, such as cobalt chloride (CoCl₂), could induce polycythemia—an increase in the number of red blood cells.[1][2] This effect was so pronounced that cobalt chloride was historically used as a treatment for anemia.[1][2] However, its therapeutic window was narrow, and concerns about toxicity, including thyroid dysfunction and the development of goiters, ultimately led to its decline in favor of safer alternatives.[1][2]

-

The Quest for Less Toxic Formulations: The inherent toxicity of simple inorganic cobalt salts spurred a search for formulations with improved tolerability and bioavailability. The logical progression was to explore the salts of organic acids, which were known to form stable complexes with metal ions. Citric acid, a ubiquitous intermediate in metabolism, would have been a prime candidate for this line of investigation. The chelation of cobalt by citrate was hypothesized to modulate its absorption, distribution, and excretion, potentially mitigating some of the adverse effects observed with inorganic forms.

The Emergence of this compound: Synthesis and Early Characterization

While a definitive "discovery" paper for this compound is not readily apparent in historical records, its synthesis is a straightforward chemical process. The reaction of a cobalt(II) salt or hydroxide with citric acid would have been a standard method for chemists in the early to mid-20th century.

A Representative Historical Synthesis Protocol

The following protocol, adapted from known methods for preparing metallic citrates, illustrates the likely simplicity of early syntheses.

Objective: To synthesize cobalt(II) citrate from cobalt(II) carbonate and citric acid.

Materials:

-

Cobalt(II) carbonate (CoCO₃)

-

Citric acid monohydrate (C₆H₈O₇·H₂O)

-

Distilled water

Procedure:

-

A saturated solution of citric acid is prepared by dissolving it in warm distilled water.

-

Cobalt(II) carbonate is slowly added to the citric acid solution in small portions. Effervescence (release of CO₂) will be observed.

-

The addition is continued until the effervescence ceases, indicating that the citric acid has been neutralized.

-

The resulting solution is gently heated to ensure the completion of the reaction and to concentrate the solution.

-

Upon cooling, cobalt(II) citrate will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with cold distilled water, and dried in a desiccator.

A more contemporary and controlled synthesis method involves reacting cobalt(II) hydroxide carbonate with citric acid at an elevated temperature, followed by filtration and spray drying to obtain cobalt citrate powder.[3]

Early Structural and Chemical Characterization

Initial characterization of the newly synthesized this compound would have relied on classical analytical techniques of the era, such as elemental analysis to determine its empirical formula and gravimetric analysis to ascertain its purity. Later, with the advent of more sophisticated instrumentation, techniques like spectroscopy would have been employed to understand its coordination chemistry. Modern research has provided a more detailed understanding of the structure of aqueous cobalt(II)-citrate complexes, revealing a distorted octahedral geometry with two citrate ligands coordinating the central cobalt ion.[4][5]

The Mechanism of Action: Unraveling the Hypoxia-Inducible Factor (HIF) Pathway

For a significant period, the mechanism by which cobalt stimulated red blood cell production was not well understood. The key breakthrough came with the discovery and characterization of the hypoxia-inducible factor (HIF) signaling pathway.

-

Cobalt as a Hypoxia Mimetic: It is now established that cobaltous ions (Co²⁺) act as a hypoxia mimetic.[6][7] In normoxic (normal oxygen) conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation.

-

Stabilization of HIF-α: Cobalt(II) ions interfere with this process by substituting for the iron(II) cofactor in PHD enzymes, thereby inhibiting their activity.[8] This prevents the hydroxylation of HIF-α, leading to its stabilization and accumulation.

-

Transcriptional Activation of Erythropoietin: The stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. A primary target of this transcriptional activation is the gene for erythropoietin (EPO), a hormone that is the principal regulator of red blood cell production.[6][7] The resulting increase in EPO levels stimulates erythropoiesis in the bone marrow.

Sources

- 1. Cobalt Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cobalt Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis, spectroscopic, and structural characterization of the first aqueous cobalt(II)-citrate complex: toward a potentially bioavailable form of cobalt in biologically relevant fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Erythropoietic effects of low-dose cobalt application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A nano erythropoiesis stimulating agent for the treatment of anemia and associated disorders - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Dichotomy of Cobalt and the Role of Citrate

An In-depth Technical Guide to the Preliminary Biological Activity of Cobaltous Citrate

Cobalt is a transition metal that occupies a fascinating and dualistic position in biology. It is an essential trace element for all animals, forming the core of the vitamin B12 coenzyme (cobalamin), which is indispensable for DNA synthesis and cellular energy metabolism.[1] However, this essentiality is confined to a narrow physiological window. At elevated concentrations, cobalt and its compounds exhibit significant toxicity, implicated in cardiac, pulmonary, and endocrine dysfunction, and are classified as possibly carcinogenic to humans.[2][3]

Citric acid, a tricarboxylic acid, is a ubiquitous and pivotal molecule in cellular biochemistry, serving as a central intermediate in the Krebs cycle, the metabolic furnace of the cell.[1][4] Beyond its role in energy production, citrate is a potent natural chelator, capable of binding metal ions and influencing their solubility, mobility, and bioavailability.[1][5]

This compound, the salt formed between cobalt(II) and citric acid, represents the convergence of these two biologically significant entities. It exists in various forms, from the simple rose-red amorphous powder (tricobalt dicitrate) to more complex, soluble aqueous species such as the crystallographically characterized (NH₄)₄[Co(C₆H₅O₇)₂].[1][5][6] The chelation of cobalt by citrate renders it highly soluble and bioavailable, making it a compound of interest for both therapeutic applications, such as in vitamin preparations, and toxicological investigation.[1][5][7]

This guide serves as a technical deep-dive into the preliminary biological activities of this compound. As a Senior Application Scientist, the objective here is not merely to list findings but to synthesize the data, elucidate the underlying mechanisms, and provide robust, field-proven experimental frameworks for its investigation. We will explore its core mechanisms of action, its observed effects on cellular and microbial life, and the validated protocols required for its rigorous scientific assessment.

Section 1: Core Mechanistic Pathways of this compound

The biological effects of this compound are not arbitrary; they are rooted in the specific biochemical interactions of the cobalt(II) ion once it is delivered into the cellular environment. The citrate moiety primarily acts as a highly bioavailable delivery vehicle, and upon dissociation, the Co²⁺ ion engages with key cellular machinery.

Hypoxia Mimicry via HIF-1α Stabilization

The most well-documented and significant mechanism of action for cobalt is its ability to mimic a state of low oxygen, or hypoxia. This is achieved by intervening in the regulatory pathway of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master transcription factor for cellular adaptation to hypoxia.[3]

Causality of the Mechanism: Under normal oxygen conditions (normoxia), HIF-1α is kept at very low levels. Prolyl hydroxylase domain (PHD) enzymes use oxygen and iron (Fe²⁺) to hydroxylate specific proline residues on the HIF-1α subunit.[8] This hydroxylation acts as a recognition signal for the von Hippel-Lindau (pVHL) tumor suppressor protein, which binds to HIF-1α, leading to its ubiquitination and rapid degradation by the proteasome.[9]

Cobalt(II) disrupts this process profoundly. It is believed to act by:

-

Inhibiting PHD Enzymes: By substituting for the essential Fe²⁺ cofactor in the active site of PHDs, Co²⁺ renders the enzymes inactive.[10]

-

Directly Binding HIF-1α: Evidence suggests that cobalt can bind directly to the oxygen-dependent degradation (ODD) domain of HIF-1α, physically blocking the interaction with pVHL, even if the subunit is hydroxylated.[9]

In either case, the result is the same: HIF-1α is no longer targeted for degradation. It accumulates, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of hundreds of genes involved in angiogenesis, glucose metabolism, and cell survival.[8] This induction has been shown to be dependent on the generation of reactive oxygen species (ROS) and the activation of the PI-3K and MAPK signaling pathways.[10]

Interestingly, research has revealed a nuanced effect, where cobalt robustly stimulates HIF-1-dependent gene expression but can inhibit the activity of the related HIF-2 factor, suggesting a more complex regulatory role than simple hypoxia mimicry.[11][12]

Interference with Cellular Metabolism

Beyond hypoxia mimicry, cobalt ions can directly interfere with core metabolic processes. Citric acid itself is central to the Krebs cycle, and while this compound delivers the ion, it is the free cobalt that exerts the metabolic effect.[1]

-

Krebs Cycle Disruption: Cobalt has been suggested to interfere with the functioning of the Krebs cycle, thereby inhibiting the production of energy through oxidative metabolism.[1]

-

Mitochondrial Toxicity: Cobalt ions exhibit a high affinity for sulfhydryl groups, which are critical components of many enzymes involved in mitochondrial respiration.[13] This can lead to the inhibition of these enzymes, disruption of the electron transport chain, and a subsequent decrease in ATP synthesis.

-

Ionic Competition: As a divalent cation, Co²⁺ can compete with other essential ions, notably calcium (Ca²⁺). This competition may disrupt Ca²⁺ signaling pathways and interfere with the function of Ca²⁺-binding proteins, which are vital for a multitude of cellular processes.[3]

Section 2: Investigated Biological Activities

Leveraging the mechanisms described above, this compound has been investigated for several preliminary biological activities, ranging from antimicrobial action to effects on mammalian cell viability.

Antimicrobial Properties

A key area of investigation has been the antimicrobial activity of cobalt-citrate complexes. A soluble complex, (NH₄)₄[Co(C₆H₅O₇)₂], has demonstrated significant inhibitory effects against several common foodborne pathogens.[1]

Expertise & Causality: The antimicrobial effect is not attributed to the citrate, which is a common food source for bacteria, but to the cobalt ion's disruption of energy metabolism.[1] By inhibiting the Krebs cycle, the cobalt complex effectively starves the bacterial cells of the energy required for growth and proliferation. The chelated form ensures the cobalt remains soluble and bioavailable in culture media where simple cobalt salts might precipitate.[1]

Data Presentation:

| Pathogen | Form | Activity of 0.5 mM Co-cit Complex | Reference |

| Listeria monocytogenes | Gram-positive | Significant Inhibition (Highly Sensitive) | [1] |

| Pseudomonas aeruginosa | Gram-negative | Significant Inhibition (Highly Sensitive) | [1] |

| Staphylococcus aureus | Gram-positive | Significant Inhibition | [1] |

| Escherichia coli | Gram-negative | Significant Inhibition | [1] |

Cytotoxicity and Genotoxicity in Mammalian Cells

While beneficial in some contexts, the same mechanisms that grant cobalt its biological activity also underpin its toxicity. The dose determines the poison.

-

Dose-Dependent Cytotoxicity: In vitro studies on various cell lines, including human astrocytoma and neuroblastoma cells, have shown that cobalt induces a dose- and time-dependent decrease in cell metabolism and viability.[14][15] This cytotoxicity is a direct result of metabolic disruption, oxidative stress from ROS production, and the initiation of apoptosis.[3][13]

-

Genotoxic Potential: Cobalt compounds are capable of inducing DNA damage.[16] This occurs through two primary routes:

-

Direct Genotoxicity: The generation of reactive oxygen species can lead to oxidative damage to DNA bases.

-

Co-genotoxicity: Cobalt can inhibit the cellular machinery responsible for DNA repair, amplifying the damage caused by other agents and preventing the cell from correcting errors.[16]

-

Data Presentation:

| Cell Line | Cobalt Concentration | Observed Effect | Reference |

| BALB/3T3 Fibroblasts | 10 µM Co²⁺ | ~70% reduction in cell growth | [15] |

| Human Lymphocytes | 1.2 - 6.0 µg/mL Co | Dose-dependent DNA damage (Comet Assay) | [16] |

| Human Neuroblastoma (SH-SY5Y) | 0 - 200 µM Co | Dose-dependent decrease in cell metabolism | [14] |

| Human Astrocytoma (U373) | 0 - 200 µM Co | Dose-dependent decrease in cell metabolism | [14] |

Section 3: Experimental Protocols for Biological Assessment

To ensure scientific rigor and reproducibility, the study of this compound requires validated, self-consistent protocols. The following methodologies represent a robust framework for investigating its primary biological activities.

Synthesis and Characterization of a Soluble Cobalt(II)-Citrate Complex

Trustworthiness: Using a well-characterized, soluble complex like (NH₄)₄[Co(C₆H₅O₇)₂] is critical. It avoids the solubility and bioavailability issues of simple cobalt salts at physiological pH, ensuring that the observed effects are due to a known concentration of bioavailable cobalt.[1][5]

Step-by-Step Methodology:

-

Reactant Preparation: In a 25 mL round-bottom flask, dissolve Co(NO₃)₂·6H₂O (0.30 g) and citric acid (0.42 g) in 5 mL of deionized water. This corresponds to a 1:2 molar ratio of Co(II) to citrate.[1]

-

pH Adjustment: Stir the mixture at room temperature until all reactants are fully dissolved. Slowly adjust the pH of the reaction mixture to ~8.0 using aqueous ammonia. The solution should remain clear.

-

Crystallization: Filter the clear, dark pink solution to remove any particulates. Add ethanol to the filtrate.

-

Incubation: Store the solution at 4 °C for several days to allow for the growth of dark pink crystals.

-

Harvesting and Drying: Collect the crystalline material by filtration and dry it under a vacuum. The resulting compound is (NH₄)₄[Co(C₆H₅O₇)₂].[1]

-

Characterization: Confirm the identity and purity of the complex using techniques such as UV-Vis spectroscopy, FT-IR, and X-ray crystallography if possible.[5]

In Vitro Cytotoxicity Assessment (MTT Assay)

Trustworthiness: The MTT assay is a standard colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability. A decrease in metabolic activity is indicative of cytotoxicity. This protocol includes controls to ensure the this compound itself doesn't interfere with the assay's colorimetric reading.

Step-by-Step Methodology:

-

Cell Culture: Seed cells (e.g., U373, SH-SY5Y) in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere for 24 hours.[14]

-

Treatment: Prepare serial dilutions of a stock solution of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium or control medium (medium with vehicle only) to the appropriate wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Western Blot Analysis for HIF-1α Stabilization

Trustworthiness: This protocol directly measures the accumulation of the HIF-1α protein, the hallmark of cobalt's hypoxia-mimicking effect. It uses nuclear extraction to specifically look for the translocated, active form of the protein, providing a direct link between cobalt treatment and the activation of the hypoxic response pathway.[8]

Step-by-Step Methodology:

-

Cell Treatment: Culture cells (e.g., HeLa, HepG2) to ~80% confluency. Treat the cells with a predetermined concentration of this compound (e.g., 100 µM) or a vehicle control for a set time (e.g., 4-8 hours).[8]

-

Nuclear Extraction: Harvest the cells and perform nuclear protein extraction using a commercial kit or a standard laboratory protocol (e.g., hypotonic lysis followed by high-salt extraction of nuclei).

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature 20-30 µg of nuclear protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-